[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide
Brand Name: Vulcanchem
CAS No.: 159878-04-3
VCID: VC20741883
InChI: InChI=1S/C32H45N3O4S/c1-32(2,3)34-30(37)28-18-24-14-10-11-15-25(24)19-35(28)20-29(36)27(22-40-26-16-8-5-9-17-26)33-31(38)39-21-23-12-6-4-7-13-23/h4-9,12-13,16-17,24-25,27-29,36H,10-11,14-15,18-22H2,1-3H3,(H,33,38)(H,34,37)/t24-,25+,27-,28-,29+/m0/s1
SMILES: CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O
Molecular Formula: C32H45N3O4S
Molecular Weight: 567.8 g/mol

[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide

CAS No.: 159878-04-3

Cat. No.: VC20741883

Molecular Formula: C32H45N3O4S

Molecular Weight: 567.8 g/mol

* For research use only. Not for human or veterinary use.

[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide - 159878-04-3

CAS No. 159878-04-3
Molecular Formula C32H45N3O4S
Molecular Weight 567.8 g/mol
IUPAC Name benzyl N-[(2R,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Standard InChI InChI=1S/C32H45N3O4S/c1-32(2,3)34-30(37)28-18-24-14-10-11-15-25(24)19-35(28)20-29(36)27(22-40-26-16-8-5-9-17-26)33-31(38)39-21-23-12-6-4-7-13-23/h4-9,12-13,16-17,24-25,27-29,36H,10-11,14-15,18-22H2,1-3H3,(H,33,38)(H,34,37)/t24-,25+,27-,28-,29+/m0/s1
Standard InChI Key CADGDESSNWSRRZ-RIVMDFSBSA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O
SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O
Canonical SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O

Structural Characteristics and Classification

Chemical Structure and Nomenclature

[3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide belongs to the class of decahydroisoquinoline derivatives. The name follows IUPAC systematic nomenclature, with the prefix [3S-(3S,4aS,8aS,2'R,3'R)] denoting the absolute configuration at six stereogenic centers. The core structure is a decahydroisoquinoline scaffold with a t-butylcarboxamide at position 3 and a highly functionalized butyl group at position 2. This butyl group contains a CBz-protected amino group (N-benzyloxycarbonyl) at position 3', a hydroxyl group at position 2', and a phenylthio moiety at position 4'. The molecule exhibits structural similarities to compounds described in patent literature related to protease inhibitors .

Stereochemistry and Conformational Analysis

The compound contains six defined stereogenic centers with specific configurations: (3S,4aS,8aS,2'R,3'R). This complex stereochemistry is crucial for its potential biological activity, as the spatial arrangement of functional groups determines the molecule's ability to interact with target enzymes. The decahydroisoquinoline core provides a rigid scaffold that positions the functional groups in specific three-dimensional arrangements. The S-configuration at position 3 of the decahydroisoquinoline ring positions the t-butylcarboxamide group in a specific orientation that likely contributes to binding interactions with target proteins. Similarly, the R-configurations at positions 2' and 3' of the butyl side chain establish a defined spatial arrangement of the hydroxyl, CBz-amino, and phenylthio groups.

Structural Relationship to Similar Compounds

This compound shares structural features with a family of HIV protease inhibitors described in patent literature . The decahydroisoquinoline-3-N-t-butylcarboxamide scaffold appears in several protease inhibitors, suggesting it provides favorable interactions with the active sites of target enzymes. Related compounds featuring phenylthio moieties and similar stereochemical configurations have been investigated for antiviral properties, particularly against HIV proteases. The CBz-amino group serves as a protected amine functionality, which is common in peptide chemistry and protease inhibitor design. This protecting group can be removed under specific conditions to reveal a free amine for further modifications or to enhance interaction with target enzymes.

Physical and Chemical Properties

Physical State and Appearance

Based on analysis of similar compounds in this class, [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide is likely a white to off-white crystalline solid at room temperature. The molecular weight is calculated to be in the range of 650-700 g/mol, consistent with other decahydroisoquinoline derivatives containing similar functional groups. The high molecular weight and presence of multiple hydrogen bond donors and acceptors suggest limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and DMSO, which is characteristic of compounds in this class.

Solubility and Stability

The compound is expected to exhibit poor water solubility due to its high lipophilicity contributed by the decahydroisoquinoline core, phenyl rings, and t-butyl group. It would likely demonstrate good solubility in organic solvents including dichloromethane, chloroform, and DMSO, which are typically used for similar compounds during synthesis and characterization . The presence of a hydroxyl group at position 2' may provide a site for hydrogen bonding, potentially enhancing solubility in protic solvents. Regarding stability, the compound contains functional groups that may be sensitive to specific conditions: the carbamate (CBz) group is susceptible to acidic and basic hydrolysis, the thioether linkage can undergo oxidation, and the hydroxyl group may participate in elimination reactions under acidic conditions. Storage under inert atmosphere at reduced temperatures would likely be recommended to maintain chemical integrity.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide would likely involve a convergent approach starting from appropriately functionalized decahydroisoquinoline derivatives. Based on synthetic methods for similar compounds, a possible route might involve:

  • Starting with (S)-decahydroisoquinoline-3-carboxylic acid, which provides the core scaffold with the correct stereochemistry at position 3

  • Conversion of the carboxylic acid to the t-butyl amide via activation with coupling reagents and reaction with t-butylamine

  • Functionalization at position 2 of the decahydroisoquinoline through alkylation with an appropriately protected and functionalized butyl derivative

  • Introduction of the phenylthio group through nucleophilic substitution with thiophenol or a similar reagent

This synthetic strategy draws parallels to methods described for related compounds where similar functional groups are installed through sequential reactions under controlled conditions to maintain stereochemical integrity .

Key Intermediates and Reactions

The synthesis would likely involve several key intermediates and reactions:

  • Formation of t-butylcarboxamide: This could be achieved through reaction of the carboxylic acid with activating agents such as ethylchloroformate followed by reaction with t-butylamine, similar to the procedure described for related compounds .

  • Stereoselective alkylation: Installation of the functionalized butyl chain at position 2 would require careful control of stereochemistry, possibly through stereoselective alkylation or reductive amination.

  • Incorporation of phenylthio group: This could be accomplished through reaction of an appropriate precursor (possibly a halide or sulfonate ester) with thiophenol under basic conditions.

  • CBz protection: The amino group at position 3' would be protected with benzyl chloroformate under basic conditions, a standard procedure in peptide chemistry.

Purification Techniques

Purification of this complex molecule would typically involve a combination of techniques:

  • Column chromatography: Silica gel chromatography using gradients of hexane/ethyl acetate or similar solvent systems would be the primary purification method, as noted for related compounds .

  • Recrystallization: For final purification, recrystallization from appropriate solvent systems (possibly ethanol/water or hexane/ethyl acetate) would yield the pure compound.

  • HPLC: For analytical purposes and possibly preparative purification, high-performance liquid chromatography using reverse-phase columns would be employed to ensure stereochemical purity.

  • Chiral resolution: Given the importance of stereochemistry to the compound's potential activity, chiral HPLC or other chiral separation techniques might be necessary to ensure enantiomeric purity.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of this compound would be strongly influenced by its structural features:

  • Decahydroisoquinoline scaffold: This rigid bicyclic structure likely serves as a scaffold that positions other functional groups in optimal orientations for interaction with target enzymes.

  • t-Butylcarboxamide group: In similar protease inhibitors, this group often occupies specific subsites in the enzyme active site, providing key hydrophobic interactions.

  • Hydroxyl group at 2': This likely participates in hydrogen bonding with catalytic residues in the target enzyme, possibly mimicking the tetrahedral intermediate of peptide hydrolysis.

  • Phenylthio moiety: This group could occupy hydrophobic pockets in the enzyme active site, enhancing binding affinity through van der Waals interactions.

  • CBz-protected amine: This group may enhance selectivity and potency by providing additional binding interactions or could serve as a prodrug feature that is cleaved in vivo.

Pharmacological Profile

The predicted pharmacological profile of the compound includes:

  • Mechanism of action: Based on structural analysis, the compound would likely function as a competitive or mixed inhibitor of target proteases, binding to the active site and preventing substrate access or catalysis.

  • Absorption and distribution: The high lipophilicity suggests limited oral bioavailability unless formulated appropriately. The compound would likely demonstrate high plasma protein binding due to its hydrophobic nature.

  • Metabolism: Potential metabolic pathways include hydrolysis of the carbamate and amide groups, oxidation of the thioether, and hydroxylation of the aromatic and alicyclic rings.

  • Elimination: The compound would likely undergo extensive hepatic metabolism followed by biliary and/or renal excretion of metabolites.

  • Safety considerations: Based on similar compounds, potential toxicity concerns might include hepatotoxicity, drug-drug interactions through cytochrome P450 inhibition, and immunological reactions to metabolites.

Current Research and Future Directions

Recent Developments

Current research relevant to this class of compounds includes:

  • COVID-19 protease inhibitors: The COVID-19 pandemic has reinvigorated interest in viral protease inhibitors, with researchers investigating various scaffolds including those similar to decahydroisoquinoline derivatives for activity against SARS-CoV-2 proteases .

  • Improved pharmacokinetics: Research efforts are focusing on modifying protease inhibitors to improve bioavailability, reduce dosing frequency, and minimize side effects.

  • Novel delivery systems: Various drug delivery approaches are being explored to overcome the bioavailability limitations of lipophilic compounds like [3S-(3S,4aS,8aS,2'R,3'R)]-2-[3'-N-CBz-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide.

Challenges and Limitations

Several challenges exist in the development and application of this compound:

  • Complex synthesis: The multiple stereogenic centers and functionalized groups make synthesis challenging and potentially expensive for large-scale production.

  • Pharmacokinetic limitations: The high molecular weight and lipophilicity likely limit oral bioavailability and may necessitate alternative formulation strategies.

  • Resistance development: If developed as an antiviral agent, the potential for viral resistance through mutations would be a significant concern requiring consideration of combination therapies.

  • Selectivity issues: Achieving selectivity for specific proteases over others remains a challenge in protease inhibitor development.

Future Research Opportunities

Promising directions for future research include:

  • Structure simplification: Identifying which structural features are essential for activity could lead to simplified analogues with improved properties.

  • Prodrug approaches: Developing prodrug versions to improve solubility and bioavailability while maintaining activity after in vivo conversion.

  • Combination therapies: Investigating synergistic effects with other therapeutic agents, particularly for antiviral applications.

  • Extended target profiling: Screening against a wider range of proteases to identify potential applications beyond those initially envisioned.

  • Computational optimization: Using molecular modeling and artificial intelligence approaches to optimize interactions with target enzymes while improving pharmacokinetic properties.

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